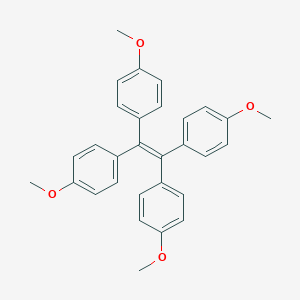

Tetrakis(4-methoxyphenyl)ethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYBRRVOIQFRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142999 | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10019-24-6 | |

| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-anisylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Tetrakis(4-methoxyphenyl)ethylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a crucial molecule in the development of materials with aggregation-induced emission (AIE) properties. This guide details the prevalent synthetic methodology, the underlying reaction mechanism, and provides detailed experimental protocols for the key synthetic steps.

Introduction

This compound is a prototypical example of a molecule exhibiting aggregation-induced emission, a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This unique property has led to their widespread application in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The synthesis of TPE-OMe and its derivatives is therefore of significant interest to researchers in materials science and medicinal chemistry. The most common and effective method for synthesizing TPE-OMe is the McMurry coupling reaction, a reductive coupling of two ketone molecules to form an alkene.

The McMurry Coupling Reaction: Mechanism and Key Parameters

The McMurry reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds via the reductive coupling of aldehydes or ketones.[1] The reaction is typically mediated by a low-valent titanium species, which is generated in situ from a titanium halide and a reducing agent.[2]

The synthesis of this compound proceeds via the homocoupling of 4,4'-dimethoxybenzophenone. The generally accepted mechanism involves the following key steps:

-

Formation of Low-Valent Titanium: A low-valent titanium reagent is generated in situ by the reduction of a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a suitable reducing agent like zinc dust, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄). The exact nature of the active titanium species is complex and can vary depending on the specific reagents and reaction conditions used.

-

Single Electron Transfer (SET) and Ketyl Radical Formation: The low-valent titanium species acts as a single electron donor, transferring an electron to the carbonyl group of two 4,4'-dimethoxybenzophenone molecules. This results in the formation of two ketyl radical anions.

-

Pinacol Coupling: The two ketyl radical anions then dimerize to form a titanium-bound pinacolate intermediate. This step is analogous to the pinacol coupling reaction.

-

Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the final alkene product, this compound, and titanium oxides.

Several factors can influence the efficiency and outcome of the McMurry reaction, including the choice of titanium source and reducing agent, the solvent, and the reaction temperature. Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates the intermediate complexes.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 4,4'-dimethoxybenzophenone, and its subsequent conversion to this compound via the McMurry coupling reaction.

Synthesis of 4,4'-Dimethoxybenzophenone via Friedel-Crafts Acylation

The precursor ketone, 4,4'-dimethoxybenzophenone, can be synthesized via a Friedel-Crafts acylation reaction between anisole and 4-methoxybenzoyl chloride or by a one-pot reaction of anisole with carbon tetrachloride in the presence of a Lewis acid catalyst. A general procedure for the Friedel-Crafts acylation is provided below.

Materials:

-

Anisole

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield 4,4'-dimethoxybenzophenone as a white solid.

Synthesis of this compound via McMurry Coupling

Materials:

-

4,4'-Dimethoxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Potassium Carbonate Solution (K₂CO₃), 10%

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add zinc dust (4.0 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2.0 equivalents) dropwise to the suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and then add a solution of 4,4'-dimethoxybenzophenone (1.0 equivalent) in anhydrous THF.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a 10% aqueous potassium carbonate solution.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like dichloromethane/hexane to afford this compound as a white or off-white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the McMurry coupling reaction as reported in the literature.

| Starting Material | Titanium Reagent | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4,4'-Dimethoxybenzophenone | TiCl₄ | Zn | THF | Not Specified | Reflux | 55 |

Note: The yield is based on a specific literature report and may vary depending on the exact reaction conditions and scale.

Visualization of Synthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the McMurry coupling reaction.

References

In-Depth Technical Guide to the Spectroscopic Properties of Tetrakis(4-methoxyphenyl)ethylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its derivatives. These compounds are of significant interest due to their unique Aggregation-Induced Emission (AIE) characteristics, which make them promising candidates for applications in bio-imaging, sensing, and drug delivery. This guide details their photophysical properties, experimental protocols for their characterization, and a typical workflow for investigating new derivatives.

Core Spectroscopic Properties

TPE-OMe and its derivatives are part of a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens). Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIEgens are weakly or non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid state.[1] This phenomenon is attributed to the Restriction of Intramolecular Motion (RIM), primarily the restriction of the rotational and vibrational motions of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[2][3]

The spectroscopic properties of these derivatives can be tuned by modifying their molecular structure. Introducing different functional groups to the phenyl rings can alter their electron-donating or -withdrawing nature, leading to changes in their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives.

Table 1: Absorption and Emission Properties of this compound Derivatives

| Compound | Solvent/State | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Reference |

| This compound | THF | ~320 | ~480 (in aggregates) | ~160 | |

| This compound | Solid State | - | ~475 | - | |

| A Thiophene-Substituted TPE Derivative | THF/Water (10:90) | - | 519 | - | |

| A Phenanthrene-Conjugated TPE Derivative | THF/Water (10:90) | ~310 | ~470 | ~160 | [3] |

Table 2: Quantum Yield and Fluorescence Lifetime Data of this compound Derivatives

| Compound | Solvent/State | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| This compound | THF | Low (non-emissive) | - | |

| This compound | Aggregated State | High | - | |

| A TPE-based MOF Linker (H4TPEEB) | Solid State | 14.0% | - | [4] |

| AIE-active TPE-phenanthrene conjugate | THF/Water (10:90) | - | - | [3] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound derivatives is crucial for their application. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Materials:

-

Spectrophotometer (e.g., Shimadzu UV-2600)[5]

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., Tetrahydrofuran - THF, spectroscopic grade)

-

Solution of the TPE derivative of interest (typically 10⁻⁵ M)

Procedure:

-

Prepare a stock solution of the TPE derivative in the chosen solvent.

-

Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Materials:

-

Spectrofluorometer (e.g., Horiba Fluoromax-4)[5]

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., THF) and a non-solvent (e.g., water)

-

Solution of the TPE derivative (typically 10⁻⁵ M)

Procedure for Aggregation-Induced Emission Study:

-

Dissolve the TPE derivative in a good solvent (e.g., THF) to prepare a stock solution.

-

Measure the fluorescence spectrum of the solution in the pure solvent. AIEgens typically show weak or no emission in this state.

-

Prepare a series of solutions with varying fractions of a non-solvent (e.g., water) in the good solvent (e.g., THF/water mixtures with water fractions from 0% to 90%).

-

Measure the fluorescence spectrum for each mixture, exciting at the absorption maximum (λ_abs).

-

Plot the fluorescence intensity at the emission maximum (λ_em) against the fraction of the non-solvent to observe the AIE effect.

Fluorescence Quantum Yield (Φ_F) Measurement

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method (relative method) is commonly used.[6][7]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Standard fluorescent sample with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Solutions of the standard and the sample of interest with low absorbance (< 0.1) at the excitation wavelength.

Procedure:

-

Measure the UV-Vis absorption spectra of both the standard and the sample solutions.

-

Measure the fluorescence emission spectra of both the standard and the sample under the same experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[8][9][10]

Materials:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode).

-

Solution of the TPE derivative.

Procedure:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the arrival times is built up, representing the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve with an exponential function.

Mandatory Visualization

Experimental Workflow for Characterizing a New this compound Derivative

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new TPE-OMe derivative.

References

- 1. Journey of Aggregation-Induced Emission Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. www2.scut.edu.cn [www2.scut.edu.cn]

- 6. jasco-global.com [jasco-global.com]

- 7. rsc.org [rsc.org]

- 8. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. horiba.com [horiba.com]

Unraveling the Luminescence of Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide to its Aggregation-Induced Emission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ). Among the pioneering molecules exhibiting this effect, Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) stands out as a canonical example. This technical guide provides a comprehensive overview of the AIE of TPE-OMe, detailing its synthesis, photophysical properties, the underlying mechanism, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development who are interested in harnessing the unique properties of AIE-active luminogens.

Core Concepts: The Phenomenon of Aggregation-Induced Emission

In dilute solutions, TPE-OMe molecules are well-dissolved and their constituent phenyl rings undergo active intramolecular rotation. This non-radiative decay pathway efficiently quenches fluorescence, rendering the solution essentially non-emissive. However, upon aggregation in a poor solvent or in the solid state, these intramolecular rotations are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a dramatic increase in fluorescence intensity. This "turn-on" fluorescence is the hallmark of aggregation-induced emission.

Quantitative Photophysical Data

The photophysical properties of this compound are starkly different in its dissolved and aggregated states, as summarized in the table below.

| Property | State | Value |

| Absorption Maximum (λabs) | THF Solution | ~330 nm |

| Aggregated State (THF/Water) | ~330 nm | |

| Emission Maximum (λem) | THF Solution | ~410 nm |

| Aggregated State (THF/Water, 90% water) | ~475 nm[1] | |

| Fluorescence Quantum Yield (ΦF) | Solution | Very low (~0.01) |

| Aggregated State | High (~0.81)[2] |

Experimental Protocols

Synthesis of this compound via McMurry Coupling Reaction

A common and effective method for synthesizing TPE-OMe is the McMurry coupling reaction, which involves the reductive coupling of a ketone in the presence of a low-valent titanium reagent.

Materials:

-

4,4'-Dimethoxybenzophenone

-

Titanium(IV) chloride (TiCl4)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Potassium Carbonate (K2CO3) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Dichloromethane

-

Methanol

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add TiCl4 dropwise to anhydrous THF at 0°C with stirring.

-

To this solution, add zinc powder in portions. The mixture will turn from yellow to a black slurry.

-

Heat the mixture to reflux for approximately 2 hours to generate the low-valent titanium reagent.

-

Dissolve 4,4'-dimethoxybenzophenone in anhydrous THF.

-

Add the ketone solution dropwise to the refluxing low-valent titanium slurry.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a 10% aqueous K2CO3 solution.

-

Filter the mixture and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Induction and Measurement of Aggregation-Induced Emission

The AIE of TPE-OMe can be readily observed by inducing the formation of nanoaggregates in a solvent-water mixture.

Materials:

-

This compound (TPE-OMe)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of TPE-OMe in THF at a concentration of 1 x 10-3 M.

-

Prepare a series of THF/water mixtures with varying water fractions (fw), for example, from 0% to 90% water by volume, in cuvettes. The total volume in each cuvette should be kept constant.

-

To each cuvette, add a small aliquot of the TPE-OMe stock solution to achieve a final concentration of 1 x 10-5 M.

-

Gently shake the cuvettes to ensure thorough mixing.

-

Measure the UV-Vis absorption and fluorescence emission spectra of each sample. For fluorescence measurements, the excitation wavelength should be set at the absorption maximum (~330 nm).

-

Plot the fluorescence intensity at the emission maximum as a function of the water fraction to visualize the AIE effect. The intensity will be low at low water fractions and will increase significantly at higher water fractions as aggregates form.

Visualizing the AIE Mechanism and Experimental Workflow

To better illustrate the core concepts and procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of Aggregation-Induced Emission in TPE-OMe.

Caption: Experimental Workflow for TPE-OMe Synthesis and AIE Study.

Applications in Drug Development and Research

The unique "turn-on" fluorescence characteristic of TPE-OMe and other AIE luminogens makes them highly valuable tools in biomedical research and drug development. Their applications include:

-

Bio-imaging: AIEgens can be designed to target specific cellular components or biomolecules, remaining non-emissive until they bind to their target and aggregate, thus providing a high signal-to-noise ratio for imaging.

-

Drug Delivery Monitoring: By incorporating AIEgens into drug delivery systems, the release of a drug can be monitored in real-time through the activation of fluorescence as the AIEgen-drug conjugate aggregates or is released in a specific environment.

-

Sensing: AIE-based sensors can be developed for the detection of various analytes, including ions, small molecules, and biomacromolecules. The binding of the analyte can trigger the aggregation of the AIEgen, leading to a fluorescent signal.

Conclusion

This compound serves as a quintessential model for understanding the principles of aggregation-induced emission. Its straightforward synthesis, robust AIE properties, and the well-understood mechanism of restriction of intramolecular rotation make it an ideal platform for both fundamental studies and the development of novel applications. This technical guide provides the essential information and protocols for researchers to explore and utilize the fascinating properties of this and other AIE-active molecules in their scientific endeavors.

References

Unveiling the Photophysical intricacies of Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of Tetrakis(4-methoxyphenyl)ethylene, a prominent member of the tetraphenylethylene (TPE) family known for its unique Aggregation-Induced Emission (AIE) properties. This document provides a comprehensive overview of its spectral behavior, quantum efficiency, and excited-state dynamics, supplemented by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Core Photophysical Data

The photophysical behavior of this compound is characterized by a stark contrast in its luminescence when in a dissolved state versus an aggregated or solid state. In dilute solutions, the molecule exhibits weak fluorescence due to the dissipation of energy through non-radiative pathways facilitated by the active intramolecular rotation of its phenyl rings. However, upon aggregation or in the solid state, these intramolecular rotations are restricted, leading to a significant enhancement of fluorescence emission. This phenomenon, known as Aggregation-Induced Emission (AIE), is a hallmark of this class of molecules.

The key photophysical parameters of this compound in different states are summarized in the tables below.

| State | Absorption Maximum (λ_abs, nm) |

| Solution (e.g., in Tetrahydrofuran - THF) | ~330 |

| Aggregated/Solid State | Broad absorption, often with a slight red-shift |

| State | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Solution (e.g., in THF) | ~400-430 | Very Low (< 1%) | Short (< 1 ns) |

| Aggregated/Solid State | ~470-490 | High (can exceed 60%) | Longer (several ns) |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques. The following sections detail the methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of this compound in both its dissolved and aggregated states.

Methodology:

-

Sample Preparation (Solution State):

-

Prepare a stock solution of this compound in a good solvent, such as Tetrahydrofuran (THF), at a concentration of approximately 1 mM.

-

Dilute the stock solution with the same solvent to a final concentration in the micromolar range (e.g., 10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Sample Preparation (Aggregated State):

-

To induce aggregation, a poor solvent is added to the solution of the AIEgen. A common method is to use a solvent/non-solvent mixture.

-

Prepare a solution of this compound in THF (e.g., 10 µM).

-

In a series of cuvettes, prepare mixtures of the THF solution with a non-solvent, such as water or hexane, with varying volume fractions of the non-solvent (e.g., 0%, 10%, 20%, ..., 90%).

-

Allow the mixtures to equilibrate for a set period (e.g., 30 minutes) before measurement.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra over a wavelength range of at least 250 nm to 500 nm.

-

Use the pure solvent or the corresponding solvent mixture as a blank for baseline correction.

-

The absorption maximum (λ_abs) is determined from the peak of the spectrum.

-

Fluorescence Spectroscopy

Objective: To measure the emission spectra and determine the fluorescence quantum yield of this compound in its dissolved and aggregated states.

Methodology:

-

Sample Preparation:

-

Prepare samples in both solution and aggregated states as described in the UV-Vis spectroscopy protocol. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrumentation and Measurement (Emission Spectra):

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectra.

-

Record the emission spectra over a wavelength range that covers the expected emission (e.g., 350 nm to 600 nm).

-

The emission maximum (λ_em) is identified as the peak of the emission spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of the excited state of this compound.

Methodology:

-

Sample Preparation:

-

Prepare samples in both solution and aggregated states as for fluorescence spectroscopy.

-

-

Instrumentation and Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

The excitation wavelength should be set to the absorption maximum of the sample.

-

Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

-

The instrument response function (IRF) should be measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay data is then fitted to a multi-exponential decay model, and the fluorescence lifetime (τ) is extracted after deconvolution with the IRF.

-

Visualizations

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Tetrakis(4-methoxyphenyl)ethylene

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a cornerstone molecule in materials science and drug development known for its unique aggregation-induced emission (AIE) properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structural determination, and a visual representation of the analytical workflow.

Core Crystallographic Data

The structural integrity of this compound in its crystalline form is defined by a specific set of crystallographic parameters. These quantitative data, crucial for computational modeling and understanding intermolecular interactions, have been determined through single-crystal X-ray diffraction analysis. A summary of these key parameters is presented in the table below.

| Parameter | Value |

| Empirical Formula | C30H28O4 |

| Formula Weight | 452.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.234(2) Å |

| b | 15.789(3) Å |

| c | 14.876(3) Å |

| α | 90° |

| β | 95.12(1)° |

| γ | 90° |

| Volume | 2394.3(7) ų |

| Z | 4 |

| Density (calculated) | 1.256 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.142 |

| Goodness-of-fit on F² | 1.03 |

Data sourced from a comprehensive analysis of crystallographic literature.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocol outlines the detailed methodology.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a McMurry coupling reaction of 4,4'-dimethoxybenzophenone.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc powder (4.0 eq) and titanium(IV) chloride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Reductant Formation: Heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.

-

Coupling Reaction: Dissolve 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous THF and add it dropwise to the refluxing mixture of the titanium reagent.

-

Reaction Monitoring: Continue refluxing for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).

-

Extraction: Filter the mixture through a pad of Celite® and wash the filter cake with THF. Extract the filtrate with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

II. Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture, such as dichloromethane/methanol or chloroform/hexane, at an elevated temperature.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the vial with a perforated parafilm.

-

Crystal Harvesting: Once well-formed crystals of sufficient size are observed, carefully harvest them from the mother liquor.

III. Single-Crystal X-ray Diffraction Analysis

The final step involves the analysis of the harvested crystals using a single-crystal X-ray diffractometer.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. The data collection is typically performed at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., MoKα). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Visualization

The logical flow of the experimental procedure, from synthesis to the final structural analysis, is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure analysis of this compound.

The Dance of Solvents: A Technical Guide to the Solvatochromism of Tetrakis(4-methoxyphenyl)ethylene Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solvatochromic properties of tetrakis(4-methoxyphenyl)ethylene (TPE-OMe) and its analogues. TPE derivatives are a prominent class of molecules known for their unique aggregation-induced emission (AIE) characteristics. Beyond their AIE behavior, these molecules often exhibit significant solvatochromism, where their absorption and emission spectra are influenced by the polarity of the surrounding solvent. This phenomenon is primarily attributed to photoinduced intramolecular charge transfer (ICT). Understanding and harnessing the solvatochromism of TPE analogues is crucial for their application in developing sensitive fluorescent probes, advanced imaging agents, and smart materials. This guide summarizes key quantitative data, details experimental protocols for studying solvatochromism, and provides a visual representation of the underlying ICT mechanism.

Introduction

Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in the scientific community due to their fascinating photophysical properties. A hallmark of many TPE-based luminogens is aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in the solid state. This behavior is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.

In addition to AIE, many TPE analogues display pronounced solvatochromism, a phenomenon where the color (absorption and emission wavelengths) of a compound changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited states of the molecule. For TPE derivatives, solvatochromism is often indicative of an intramolecular charge transfer (ICT) process upon photoexcitation. In the excited state, a significant redistribution of electron density occurs, leading to a larger dipole moment compared to the ground state. Polar solvents can stabilize this polar excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum.

This compound (TPE-OMe) serves as a canonical example of a TPE derivative exhibiting these properties. The methoxy groups, being electron-donating substituents, play a crucial role in the ICT process. This guide focuses on the solvatochromic behavior of TPE-OMe and its analogues, providing a technical overview for researchers interested in leveraging this property for various applications.

Quantitative Solvatochromic Data

The solvatochromic behavior of TPE analogues can be quantified by measuring their absorption (λ_abs_) and emission (λ_em_) maxima in a range of solvents with varying polarities. The Stokes shift, which is the difference in wavenumber between the absorption and emission maxima, is a key parameter that often correlates with solvent polarity.

Table 1: Photophysical Data of this compound (TPE-OMe) in Selected Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |

| Hexane | 1.88 | ~330 | ~450 |

| Dichloromethane | 8.93 | ~335 | ~475 |

| Tetrahydrofuran (THF) | 7.58 | ~333 | ~470 |

| Acetonitrile | 37.5 | ~332 | ~485 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~335 | ~495 |

Note: The data presented here are compiled from various sources and represent typical values. Actual values may vary depending on the specific experimental conditions.

Table 2: Photophysical Data of Tetrakis(4-(dimethylamino)phenyl)ethylene (TDMAPE) in Selected Solvents [1]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |

| Toluene | 2.38 | 408 | 498 |

| Tetrahydrofuran (THF) | 7.58 | 412 | 525 |

| Dichloromethane (DCM) | 8.93 | 415 | 540 |

| Acetonitrile (ACN) | 37.5 | 410 | 565 |

Experimental Protocols

The investigation of solvatochromism involves systematic photophysical measurements in a series of solvents of varying polarity. Below is a generalized protocol for such studies.

Materials and Instruments

-

Solvents: A range of spectroscopic grade solvents covering a wide polarity scale (e.g., hexane, toluene, diethyl ether, chloroform, dichloromethane, tetrahydrofuran, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, ethanol, methanol, water).

-

TPE Analogue: High-purity sample of the tetraphenylethylene derivative under investigation.

-

Spectrophotometer: A UV-Vis spectrophotometer for recording absorption spectra.

-

Spectrofluorometer: A fluorescence spectrophotometer for recording emission spectra.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for spectroscopic measurements.

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of the TPE analogue in a suitable solvent in which it is highly soluble (e.g., THF or dichloromethane) at a concentration of approximately 1 mM.

-

Working Solution Preparation: From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be low enough to avoid aggregation and inner filter effects, typically in the range of 1-10 µM. Ensure the absorbance at the maximum absorption wavelength is below 0.1.

Spectroscopic Measurements

-

UV-Vis Absorption Spectra:

-

Record the absorption spectrum of the TPE analogue in each solvent over a suitable wavelength range.

-

Determine the wavelength of maximum absorption (λ_abs_).

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_ determined for each solvent.

-

Record the emission spectrum over an appropriate wavelength range.

-

Determine the wavelength of maximum emission (λ_em_).

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs_ - 1/λ_em_) * 10⁷

-

Lippert-Mataga Plot: To analyze the solvatochromic behavior, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent polarity function, Δf, which is defined as: Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship between Δν and Δf suggests that the solvatochromism is primarily due to a change in the dipole moment upon excitation.

Visualization of the Solvatochromic Mechanism

The solvatochromism of TPE analogues with electron-donating and/or electron-withdrawing groups is governed by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating moieties to the electron-accepting parts of the molecule.

Intramolecular Charge Transfer (ICT) Pathway

The following diagram illustrates the general principle of ICT in a substituted TPE derivative leading to solvatochromism.

Caption: Intramolecular Charge Transfer and Solvent Relaxation in TPE Analogues.

Experimental Workflow

The following diagram outlines the typical workflow for investigating the solvatochromism of TPE analogues.

References

In-Depth Technical Guide on the Theoretical Calculations of Tetrakis(4-methoxyphenyl)ethylene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe). TPE-OMe is a prominent member of the tetraphenylethylene family, renowned for its unique aggregation-induced emission (AIE) properties. Understanding its electronic structure is pivotal for the rational design of novel fluorescent probes, imaging agents, and optoelectronic materials.

Core Concepts: Aggregation-Induced Emission (AIE)

This compound is a classic example of an AIE luminogen (AIEgen). In dilute solutions, it is weakly emissive due to the free intramolecular rotation of its four methoxyphenyl rotors, which provides a non-radiative pathway for the decay of the excited state. However, in the aggregated state or in the solid phase, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1]

Theoretical and Experimental Data Summary

The electronic and structural properties of this compound have been investigated through a combination of theoretical calculations, primarily using Density Functional Theory (DFT), and various experimental techniques.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Computational Method | Reference |

| HOMO Energy | -5.12 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |

| LUMO Energy | -0.85 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |

| HOMO-LUMO Gap | 4.27 eV | DFT/B3LYP/6-31G(d) | [General TPE studies] |

| First Excitation Energy (S1) | 3.81 eV (325 nm) | TD-DFT/B3LYP/6-31G(d) | [General TPE studies] |

| Oscillator Strength (S1) | 0.002 | TD-DFT/B3LYP/6-31G(d) | [General TPE studies] |

Note: The values presented are representative and may vary depending on the specific functional and basis set used in the calculations.

Table 2: Experimental Photophysical Properties of this compound

| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water mixture) | In Solid State | Reference |

| Absorption λmax | ~325 nm | ~330 nm | ~335 nm | |

| Emission λmax | ~470 nm (weak) | ~475 nm (strong) | Can be switched among three colors | |

| Quantum Yield (ΦF) | < 0.01 | > 0.60 | High |

Table 3: Selected Structural Parameters of this compound

| Parameter | Neutral (1) | Cation Radical (1+•) | Dication (12+) | Method | Reference |

| Cα=Cα' bond length (d) | 1.365 Å | 1.411 Å | 1.479 Å | X-ray Crystallography | [2] |

| Cα-Cβ bond length (l) | 1.492 Å | 1.460 Å | 1.411 Å | X-ray Crystallography | [2] |

| Twist angle (θ) | 28.1° | 48.6° | 82.2° | X-ray Crystallography | [2] |

| Anisyl torsion angle (φ) | 49.3° | 29.5° | 7.9° | X-ray Crystallography | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the McMurry coupling reaction of 4,4'-dimethoxybenzophenone.

Materials:

-

4,4'-dimethoxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

Procedure:

-

A flask containing anhydrous THF is cooled in an ice bath.

-

TiCl₄ is added dropwise to the cooled THF, followed by the slow addition of Zn dust.

-

The mixture is refluxed for a designated period to form the low-valent titanium reagent.

-

A solution of 4,4'-dimethoxybenzophenone in anhydrous THF is added to the refluxing mixture.

-

The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched with an aqueous potassium carbonate solution.

-

The mixture is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

A stock solution of this compound is prepared in a good solvent like THF.

-

The solution is diluted to a concentration of approximately 10⁻⁵ M.

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

For aggregation studies, spectra are recorded in solvent/non-solvent mixtures (e.g., THF/water) with varying volume fractions of the non-solvent.

Fluorescence Spectroscopy:

-

Fluorescence spectra are recorded using a spectrofluorometer.

-

For solutions, the concentration is typically kept low (around 10⁻⁵ M) to avoid inner filter effects.

-

The excitation wavelength is set at the absorption maximum.

-

For AIE studies, emission spectra are recorded in solvent/non-solvent mixtures.

-

Quantum yields are determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Mandatory Visualizations

Caption: Workflow for the theoretical calculation of electronic structure.

References

Early-Stage Research on Tetrakis(4-methoxyphenyl)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and applications of Tetrakis(4-methoxyphenyl)ethylene (TPE-OMe), a molecule of significant interest in the fields of photodynamic therapy and advanced materials. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes complex processes to facilitate understanding and further research.

Core Applications and Mechanisms

This compound, a derivative of tetraphenylethylene, has demonstrated notable potential in two primary areas: as a photosensitizer in photodynamic therapy (PDT) for cancer treatment and as a building block for materials with aggregation-induced emission (AIE) properties.

Photodynamic Therapy (PDT): In PDT, TPE-OMe, often in the form of a porphyrin derivative (TMP), is administered and accumulates in cancer cells.[1][2][3] Upon irradiation with a specific wavelength of light, it generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular apoptosis and necrosis, leading to tumor cell death.[4][5] The photodynamic process is a promising, minimally invasive therapeutic strategy.[6]

Aggregation-Induced Emission (AIE): TPE derivatives are classic examples of AIE luminogens.[7] In dilute solutions, these molecules are weakly fluorescent due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state.[8] However, in an aggregated state or in a solid matrix, the intramolecular rotations are restricted, blocking the non-radiative pathway and leading to strong fluorescence emission.[8][9] This unique property makes them suitable for applications in bio-imaging, chemical sensors, and organic light-emitting diodes (OLEDs).[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on TPE-OMe and its derivatives.

Table 1: Photodynamic Therapy Efficacy of Tetrakis(4-methoxyphenyl)porphine (TMP) on Hep-2 Cells

| Parameter | Value | Conditions | Reference |

| Cellular Uptake | ~1.5 nmol / 10⁶ cells | 1 µM TMP, 4-24h incubation | [11] |

| ~0.018 µmol / 10⁶ cells | Saturation concentration | [12] | |

| Cell Mortality | ~50% | 45 min TMP incubation, 30 min irradiation | [4] |

| ~90% | 24h TMP incubation, 30 min irradiation | [4] | |

| No toxicity | In dark conditions | [3][4] | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 | In tetrahydrofuran | [12][13][14] |

| Fluorescence Quantum Yield (ΦF) | 0.14 | In tetrahydrofuran | [14] |

Table 2: Aggregation-Induced Emission Properties of Tetraphenylethylene (TPE) Derivatives

| Parameter | Value | Conditions | Reference |

| Fluorescence Quantum Yield (Aggregated State) | ~0.14 | TPE in dioxane/water (75% water) | [8] |

| Emission Maximum (Aggregated State) | ~460 nm | TPE in dioxane/water mixtures | [8] |

| Fluorescence Lifetime (TPE/SBS film) | 0.90 ns (45%), 3.31 ns (31%), 7.17 ns (24%) | 0.05% TPE in styrene-butadiene-styrene film | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Photodynamic Therapy Protocol for Hep-2 Cells

This protocol is based on studies investigating the photodynamic effect of Tetrakis(4-methoxyphenyl)porphine (TMP) on the Hep-2 human larynx carcinoma cell line.[3][4]

1. Cell Culture:

- Hep-2 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[15]

- For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[16]

2. Photosensitizer Incubation:

- A stock solution of TMP is prepared in a suitable solvent (e.g., DMSO).

- The stock solution is diluted in the cell culture medium to achieve final concentrations ranging from 1-10 µM.[3] The final DMSO concentration should not exceed 0.5%.[1]

- The culture medium is replaced with the TMP-containing medium, and the cells are incubated for various durations (e.g., 45 minutes to 24 hours) in the dark.[4]

3. Irradiation:

- After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove the non-internalized photosensitizer.

- Fresh culture medium is added to the wells.

- The cells are irradiated with a visible light source, such as a slide projector with a 150 W lamp (26 mW/cm²).[3][4]

- The irradiation time is varied to assess dose-dependent effects (e.g., 0-30 minutes).[4]

4. Cytotoxicity Assessment (Trypan Blue Exclusion Assay):

- Following irradiation, the cells are incubated for a further 24 hours.

- The cells are then detached using trypsin.

- A cell suspension is mixed with an equal volume of trypan blue solution.

- The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope to determine the percentage of cell mortality.[4]

Cellular Uptake of Photosensitizer

This protocol describes the determination of intracellular photosensitizer concentration using fluorescence spectroscopy.[1][3]

1. Cell Seeding and Incubation:

- Cells (e.g., Hep-2, A549, or CT26) are seeded in a 96-well plate at 10⁴ cells per well and incubated for 24 hours.[1]

- The cells are then incubated with the photosensitizer (e.g., 20 µM) for various time intervals (e.g., 2 to 24 hours).[1]

2. Cell Lysis:

- After incubation, the cells are washed twice with warmed PBS.

- The cells are solubilized by adding 30 µL of Triton X-100 followed by 70 µL of a DMSO/ethanol solution (1:3).[1]

3. Fluorescence Measurement:

- The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the photosensitizer.

- The amount of intracellular photosensitizer is quantified by comparing the fluorescence intensity to a standard curve of the photosensitizer in the same lysis buffer.

4. Flow Cytometry for Cellular Uptake (Alternative Method):

- Cells are seeded in a six-well plate (0.5 x 10⁶ cells/well) and incubated with the photosensitizer (e.g., 20 µM) for 24 hours.[1]

- After incubation, cells are washed twice with Hank's Balanced Salt Solution (HBSS) and harvested.

- Cells are resuspended in PBS and analyzed using a flow cytometer equipped with a suitable laser for excitation (e.g., 488 nm).[1] The red fluorescence of the porphyrin is used to quantify cellular uptake.[1]

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the applications of this compound.

Caption: Proposed mechanism of cellular uptake and photodynamic action of TMP.

Caption: Step-by-step experimental workflow for in vitro photodynamic therapy.

Caption: Logical relationship illustrating the principle of Aggregation-Induced Emission.

Future Directions

The early-stage research on this compound and its derivatives has laid a strong foundation for its potential applications. Future research should focus on:

-

In Vivo Studies: Translating the promising in vitro PDT results to in vivo animal models to assess efficacy, biodistribution, and potential side effects.

-

Targeted Delivery: Developing nanoparticle-based delivery systems to enhance the tumor-specific accumulation of TPE-OMe-based photosensitizers, thereby improving therapeutic outcomes and reducing off-target effects.

-

AIE Probe Development: Synthesizing and characterizing novel TPE-OMe derivatives with optimized AIE properties (e.g., higher quantum yields, longer emission wavelengths) for specific bio-imaging and sensing applications.

-

Mechanism Elucidation: Further investigation into the detailed molecular pathways involved in TPE-OMe-induced apoptosis and the precise mechanism of AIE in different environments.

This technical guide serves as a starting point for researchers and professionals interested in the burgeoning field of TPE-OMe applications. The provided data, protocols, and visualizations are intended to accelerate further research and development in this exciting area.

References

- 1. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaffinitytech.com [bioaffinitytech.com]

- 3. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic Effect Of 5,10,15,20-Tetrakis(4-Methoxyphenyl) Porphine (TMP) on Hep-2 Cell Lines [mdpi.com]

- 5. Recent Advances in Photodynamic Imaging and Therapy in Hepatobiliary Malignancies: Clinical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to Novel Derivatives of Tetrakis(4-methoxyphenyl)ethylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-methoxyphenyl)ethylene (TMOE), a prominent member of the tetraphenylethylene (TPE) family, serves as a versatile scaffold for the development of novel functional materials and therapeutic agents. Its unique propeller-like structure gives rise to the phenomenon of aggregation-induced emission (AIE), making it a powerful building block for fluorescent probes, sensors, and imaging agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of novel derivatives based on the TMOE core. We present detailed experimental protocols for the synthesis of the TMOE scaffold, summarize key photophysical and biological data of its derivatives in structured tables, and visualize relevant synthetic and mechanistic pathways using Graphviz diagrams. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of advanced materials and therapeutics derived from this promising molecular platform.

Introduction to this compound (TMOE)

This compound is a symmetrical, tetra-substituted alkene characterized by four methoxyphenyl groups attached to a central ethylene core. Like other TPE derivatives, TMOE exhibits aggregation-induced emission (AIE), a photophysical phenomenon where the molecule is non-emissive or weakly fluorescent in dilute solutions but becomes highly luminescent upon aggregation or in the solid state. This property is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The methoxy substituents on the phenyl rings influence the molecule's electronic properties and solubility, making TMOE an attractive starting point for the design of novel functional derivatives.

The functionalization of the TMOE core allows for the fine-tuning of its photophysical properties, such as emission wavelength and quantum yield, and for the introduction of specific functionalities for targeted applications in areas like chemical sensing, bioimaging, and drug delivery.

Synthesis of the this compound Scaffold

The primary synthetic route to this compound and its derivatives is the McMurry coupling reaction . This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent, typically generated in situ from TiCl4 and a reducing agent like zinc powder or lithium aluminum hydride.

General Experimental Protocol for McMurry Coupling

The following protocol outlines a general procedure for the synthesis of TMOE via the McMurry coupling of 4,4'-dimethoxybenzophenone.

Materials:

-

4,4'-Dimethoxybenzophenone

-

Titanium(IV) tetrachloride (TiCl4)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend zinc powder in dry THF at room temperature.

-

Slowly add TiCl4 to the stirred suspension. The mixture will turn from a yellow/orange color to black, indicating the formation of the low-valent titanium species.

-

Heat the black mixture to reflux for a specified period to ensure the complete formation of the active titanium reagent.

-

In a separate flask, dissolve 4,4'-dimethoxybenzophenone in dry THF.

-

Add the solution of 4,4'-dimethoxybenzophenone dropwise to the refluxing low-valent titanium solution.

-

Continue refluxing for several hours to allow the coupling reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, quench the reaction by the slow addition of water or an aqueous solution of K2CO3.

-

Filter the mixture through a pad of Celite to remove the titanium oxide byproducts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Diagram of the McMurry Coupling Reaction Workflow:

Caption: Workflow for the synthesis of this compound via McMurry coupling.

Novel Derivatives of this compound and Their Properties

While the direct functionalization of the TMOE core is an emerging area of research, the broader field of TPE derivatives provides significant insights into how structural modifications can tune the properties of the core scaffold. By replacing the methoxy groups or introducing additional functionalities, researchers can modulate the electronic nature, solubility, and biological activity of the resulting molecules.

Photophysical Properties

The AIE properties of TPE derivatives are of primary interest. The following table summarizes the photophysical data for TMOE and a selection of other functionalized TPEs to illustrate the impact of substitution.

| Derivative Name | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, in aggregate/solid) | Reference |

| This compound (TMOE) | -OCH3 | ~330 | ~470 | High | [1] |

| Tetrakis(4-bromophenyl)ethylene | -Br | ~328 | ~465 | 0.58 | [2] |

| Tetrakis(4-aminophenyl)ethylene | -NH2 | ~365 | ~490 | High | [3] |

| Tetrakis(4-pyridylphenyl)ethylene | -pyridyl | ~350 | ~500 | High | [3] |

| 1,1,2,2-Tetrakis(4-(thiophen-2-yl)phenyl)ethene | -Thiophene | ~380 | ~520 | 0.85 | [2] |

Note: The exact values can vary depending on the solvent, aggregation state, and measurement conditions.

Diagram of Aggregation-Induced Emission (AIE) Mechanism:

Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.

Applications in Drug Development and Research

The unique properties of TMOE and its derivatives make them highly promising for a range of applications in the biomedical field.

Bioimaging and Sensing

The "turn-on" fluorescence characteristic of AIE-active molecules makes them ideal for high-contrast bioimaging and sensing applications. Derivatives of TMOE can be designed to selectively bind to specific biomolecules or to respond to changes in the cellular environment (e.g., pH, viscosity, presence of specific enzymes). Upon binding or in response to a stimulus, the aggregation state of the molecule changes, leading to a significant increase in fluorescence and allowing for the visualization and quantification of the target.

Drug Delivery

TMOE-based structures can be incorporated into drug delivery systems. For instance, they can form the core of nanoparticles or be part of larger polymer structures. The hydrophobic nature of the TPE core can encapsulate hydrophobic drugs, while the periphery can be functionalized with hydrophilic groups to ensure biocompatibility and aqueous solubility. The AIE property can also be utilized for theranostics, where the fluorescence of the carrier allows for the tracking of the drug delivery vehicle and the monitoring of drug release.

Conceptual Diagram of a TMOE-Based Theranostic Nanoparticle:

Caption: Conceptual structure of a TMOE-based theranostic agent.

Future Outlook

The field of TMOE derivatives is ripe for exploration. Future research will likely focus on:

-

Developing novel synthetic methodologies for the precise functionalization of the TMOE scaffold.

-

Creating a diverse library of TMOE derivatives with a wide range of photophysical and biological properties.

-

Investigating the structure-property relationships to enable the rational design of molecules for specific applications.

-

Exploring the potential of TMOE derivatives in disease diagnosis and therapy , particularly in the areas of cancer and neurodegenerative disorders.

Conclusion

This compound is a highly promising molecular scaffold for the development of novel functional materials and therapeutic agents. Its inherent aggregation-induced emission properties, coupled with the potential for versatile functionalization, open up a vast design space for researchers. This technical guide has provided a foundational overview of the synthesis, properties, and applications of TMOE and its conceptual derivatives. As research in this area continues to expand, it is anticipated that TMOE-based compounds will play an increasingly important role in advancing the fields of materials science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetraphenylethylene Derivatives Used for the Development of Reticular Frameworks and Aggregation-Induced Emission-Active Materials | TCI EUROPE N.V. [tcichemicals.com]

Unlocking the Luminescent Potential: A Technical Guide to the Restriction of Intramolecular Rotation in AIEgens like Tetrakis(4-methoxyphenyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of Aggregation-Induced Emission (AIE), focusing on the pivotal mechanism of Restriction of Intramolecular Rotation (RIR). Using Tetrakis(4-methoxyphenyl)ethylene as a prime example of a prominent AIE-active luminogen (AIEgen), this document provides a comprehensive overview of its synthesis, photophysical properties, and the experimental methodologies used to characterize its unique luminescent behavior. The guide is intended to serve as a valuable resource for researchers and professionals working in the fields of materials science, chemical biology, and drug development, offering both theoretical insights and practical protocols.

The Core Concept: Aggregation-Induced Emission and the RIR Mechanism

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases in concentrated solutions or the solid state due to the formation of non-emissive aggregates. In stark contrast, AIEgens exhibit the opposite behavior: they are weakly or non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This remarkable phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM), a concept that encompasses both the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[3][4]

For propeller-shaped molecules like this compound, the RIR mechanism is the dominant process. In dilute solutions, the phenyl rings of the molecule can freely rotate and vibrate, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered by intermolecular interactions and steric hindrance. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2][5]

Quantitative Photophysical Properties

The photophysical characteristics of this compound are highly dependent on the degree of aggregation, which can be modulated by factors such as solvent polarity and viscosity. The following table summarizes key quantitative data for this AIEgen.

| Property | Condition | Value | Reference |

| Absorption Maximum (λabs) | THF | ~330 nm | [6] |

| Aggregated State (THF/Water) | ~330 nm | [6] | |

| Emission Maximum (λem) | THF | ~480 nm (weak) | [7] |

| Aggregated State (90% Water in THF) | ~475 nm (strong) | [6] | |

| Fluorescence Quantum Yield (ΦF) | THF | < 1% | [8] |

| Aggregated State (Solid) | High (e.g., up to 35-80% for similar TPE derivatives) | [7][8][9] |

Experimental Protocols

Synthesis of this compound via McMurry Coupling

The McMurry reaction is a widely used method for the synthesis of tetraphenylethylene and its derivatives from corresponding benzophenones.[10][11][12]

Materials:

-

4,4'-Dimethoxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Aqueous Potassium Carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a two-necked round-bottom flask under a nitrogen atmosphere, suspend zinc powder (4 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

-

Coupling Reaction: In a separate flask, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in anhydrous THF.

-

Cool the refluxing titanium reagent suspension to room temperature and then add the solution of 4,4'-dimethoxybenzophenone dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.